molecular formula C16H23FN2O4S2 B2864644 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1234860-96-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2864644
CAS No.: 1234860-96-8
M. Wt: 390.49
InChI Key: KEWFLPATTLQUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. Sulfonamide-based compounds are extensively investigated for their ability to interact with key biological targets and pathways. Research indicates that structurally related sulfonamide compounds demonstrate significant bioactivity by modulating specific enzymatic processes. For instance, some sulfonamides function as potent inhibitors of the KEAP1-NRF2-GPX4 signaling axis, a pathway critically involved in regulating a form of programmed cell death known as ferroptosis . Inducing ferroptosis in tumor cells represents a promising strategy for anti-cancer therapy, and compounds capable of targeting this pathway can inhibit tumor cell proliferation, colony formation, and migration . The dual sulfonamide structure of this compound, featuring both a cyclopropylsulfonyl piperidine and a fluoro-methylbenzene moiety, is characteristic of molecules designed for high-affinity binding to enzyme active sites. This makes it a valuable chemical tool for researchers studying cancer biology, cellular stress response mechanisms, and the development of novel small-molecule therapeutics. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFLPATTLQUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine serves as the foundational intermediate. Commercial availability or synthesis via reductive amination of piperidin-4-one with ammonium acetate and sodium cyanoborohydride is typical.

Sulfonylation with Cyclopropylsulfonyl Chloride

Reaction Conditions :

  • Substrate : Piperidin-4-ylmethanamine (1.0 eq)
  • Sulfonating Agent : Cyclopropylsulfonyl chloride (1.2 eq)
  • Base : Triethylamine (2.5 eq) in dichloromethane (DCM) at 0–5°C.
  • Reaction Time : 12–16 hours at room temperature.

Mechanism : The amine undergoes nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride, facilitated by triethylamine as a proton scavenger.

Workup : The crude product is washed with aqueous HCl (1M), followed by brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–75%.

Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

Chlorosulfonation of 4-Fluoro-2-methylbenzene

Reaction Conditions :

  • Substrate : 4-Fluoro-2-methylbenzene (1.0 eq)
  • Reagent : Chlorosulfonic acid (3.0 eq) at 0°C.
  • Reaction Time : 4 hours under nitrogen.

Mechanism : Electrophilic substitution at the para position relative to the methyl group, followed by sulfonation and chlorination.

Workup : Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

Yield : 82–88%.

Coupling of Intermediates to Form Target Compound

Sulfonamide Bond Formation

Reaction Conditions :

  • Amine : 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine (1.0 eq)
  • Sulfonyl Chloride : 4-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in tetrahydrofuran (THF) at 0°C.
  • Reaction Time : 6–8 hours at room temperature.

Mechanism : The amine attacks the sulfonyl chloride, forming the sulfonamide linkage with DIPEA neutralizing HCl byproducts.

Workup : Filtered, concentrated, and purified via recrystallization (ethanol/water).

Yield : 70–78%.

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Sulfonylation : Controlled stoichiometry (1.1 eq sulfonyl chloride) minimizes di-sulfonylated byproducts.
  • Hydrolysis of Sulfonyl Chloride : Anhydrous conditions and low temperatures prevent hydrolysis to sulfonic acids.

Alternative Coupling Methods

  • Uronium-Based Coupling Agents : 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) with DMAP in DCM improves yields to 85%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 3.21 (t, J = 6.8 Hz, 2H, NCH₂), 2.78 (m, 1H, piperidine-H), 2.42 (s, 3H, CH₃), 1.85–1.72 (m, 4H, piperidine-H).
¹³C NMR (100 MHz, CDCl₃) δ 164.1 (C-F), 138.5 (SO₂-C), 57.3 (NCH₂), 44.8 (piperidine-C), 21.4 (CH₃).
HRMS [M+H]⁺ calc. 429.1345, found 429.1348.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Sulfides and reduced piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine-Based Sulfonamides

(a) N-{[1-(Cyclopropylsulfonyl)-4-piperidinyl]methyl}-2-oxoimidazolidine-1-carboxamide
  • Key Differences : Replaces the 4-fluoro-2-methylbenzenesulfonamide with an imidazolidinecarboxamide group.
(b) W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
  • Key Differences : Substitutes the cyclopropylsulfonyl group with a 4-nitrophenylethyl chain and uses a 4-chlorophenylsulfonamide.
  • Implications: The nitro group in W-18 is strongly electron-withdrawing, which may increase reactivity or toxicity compared to the target compound’s fluorine and methyl groups.

Fentanyl Analogs and Piperidine Derivatives

(a) 4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)
  • Key Differences : Features a phenethyl-piperidine core with an acetamide group instead of a sulfonamide.
  • Implications: The acetamide group in fentanyl analogs is critical for µ-opioid receptor binding.
(b) Ortho-Fluorobutyryl Fentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
  • Key Differences : Contains a fluorophenyl group and a butanamide chain.
  • Implications: Fluorine’s ortho position in this analog may enhance receptor affinity through steric and electronic effects. However, the target compound’s para-fluoro and 2-methyl groups on the benzenesulfonamide could provide distinct binding interactions, possibly favoring non-opioid targets .

Sulfonamide-Containing Piperidine Derivatives

(a) Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide)
  • Key Differences : A complex naphthyridine-acetamide structure with a trifluoromethyl biphenyl group.
  • Implications : Designed for atherosclerosis, Goxalapladib’s large, lipophilic structure contrasts with the target compound’s simpler sulfonamide, which may prioritize solubility and oral bioavailability. Both share piperidine motifs but target entirely different pathways .
(b) N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
  • Key Differences : Incorporates a tert-butylphenyl group and a TEMPO-derived piperidine.
  • The TEMPO moiety introduces radical-scavenging properties absent in the target compound .

Structural and Functional Comparison Table

Compound Molecular Weight Key Substituents Potential Targets Metabolic Features
Target Compound ~450 g/mol* Cyclopropylsulfonyl, 4-fluoro-2-methylbenzenesulfonamide Sulfonamide-binding enzymes High stability due to cyclopropylsulfonyl
W-18 ~395 g/mol 4-Nitrophenylethyl, 4-chlorophenylsulfonamide Opioid receptors Nitro group may increase toxicity
4'-Methyl Acetyl Fentanyl ~380 g/mol 4-Methylphenethyl, phenylacetamide µ-opioid receptor Rapid metabolism due to ester groups
N-{[1-(Cyclopropylsulfonyl)-4-piperidinyl]methyl}-2-oxoimidazolidine-1-carboxamide 330.4 g/mol Cyclopropylsulfonyl, imidazolidinecarboxamide Proteases, kinases Moderate solubility from polar carboxamide
Goxalapladib 718.8 g/mol Naphthyridine, trifluoromethyl biphenyl Phospholipase A2 High lipophilicity, slow clearance

*Estimated based on analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.